An In-Depth Technical Guide to 3'-Amino-2'-hydroxyacetophenone Hydrochloride: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3'-Amino-2'-hydroxyacetophenone Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a cornerstone intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS No. 90005-55-3) demands a comprehensive understanding of its chemical attributes and behavior. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, practical understanding of this compound, grounded in the principles of organic synthesis, analytical chemistry, and process development. Herein, we will explore the nuances of its synthesis, delve into its physicochemical properties, and discuss its critical role in drug development, all while maintaining a steadfast commitment to scientific integrity and practical applicability.
Chemical Identity and Physicochemical Properties
3'-Amino-2'-hydroxyacetophenone hydrochloride is an organic compound that serves as a pivotal building block in multi-step organic syntheses.[1] Its unique trifunctional nature—a ketone, a phenol, and an amine salt—renders it a versatile reagent.
CAS Number: 90005-55-3[1]
Molecular Formula: C₈H₁₀ClNO₂[1]
Molecular Weight: 187.62 g/mol [1]
Synonyms: 1-(3-Amino-2-hydroxyphenyl)ethanone hydrochloride, 2-Acetyl-6-aminophenol hydrochloride[2]
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of 3'-Amino-2'-hydroxyacetophenone hydrochloride are summarized in the table below. It is important to note that some physical properties, such as the melting point, show variability across different sources, which can be attributed to differences in purity and measurement conditions.
| Property | Value | Source(s) |
| Appearance | White to off-white or light brown crystalline powder/solid. | [1][2] |
| Melting Point | 156-160°C, 164-166°C, 180-185°C | [2][3] |
| Boiling Point | Not commonly specified due to decomposition at high temperatures. | [1] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in non-polar solvents. | [1][3] |
| Density | Estimated at 1.2-1.3 g/cm³ | [1] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere. Recommended storage temperature is 2-8°C. | [2][4] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous systems, which is advantageous for certain reaction conditions.[2] However, the free base, 3-amino-2-hydroxyacetophenone, is known to be unstable.[5]
Synthesis of 3'-Amino-2'-hydroxyacetophenone Hydrochloride: A Mechanistic Perspective
The synthesis of 3'-Amino-2'-hydroxyacetophenone hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Several synthetic routes have been reported, with a common strategy involving the synthesis of a substituted acetophenone followed by functional group manipulations. Below, we present a consolidated and rationalized synthetic pathway, primarily based on methodologies described in the patent literature, starting from the readily available 4-chlorophenol.
The overarching logic of this synthetic route is to first construct the acetophenone framework, then introduce the nitro group which can be subsequently reduced to the desired amino group. The chloro-substituent serves to direct the regiochemistry of the nitration and is removed in the final reduction step.
A [label="4-Chlorophenol"]; B [label="4-Chlorophenyl Acetate"]; C [label="2'-Hydroxy-5'-chloroacetophenone"]; D [label="2'-Hydroxy-3'-nitro-5'-chloroacetophenone"]; E [label="3'-Amino-2'-hydroxyacetophenone\n(Free Base)"]; F [label="3'-Amino-2'-hydroxyacetophenone HCl\n(Final Product)"];
A -> B [label="Acetylation\n(Acetic Anhydride)"]; B -> C [label="Fries Rearrangement\n(AlCl3)"]; C -> D [label="Nitration\n(Fuming HNO3 / H2SO4)"]; D -> E [label="Catalytic Hydrogenation\n(Pd/C, H2)"]; E -> F [label="Salt Formation\n(HCl)"]; }
Synthesis Workflow DiagramPart 1: Synthesis of the Free Base (3'-Amino-2'-hydroxyacetophenone)
Step 1: Acetylation of 4-Chlorophenol
The synthesis commences with the esterification of 4-chlorophenol to form 4-chlorophenyl acetate. This is a standard acetylation reaction, often carried out using acetic anhydride with a catalytic amount of strong acid, such as sulfuric acid. The purpose of this step is to protect the phenolic hydroxyl group and to introduce the acetyl group that will later be rearranged.
Step 2: Fries Rearrangement of 4-Chlorophenyl Acetate
This is a key step where the acetyl group migrates from the phenolic oxygen to the aromatic ring to form a hydroxyaryl ketone. The Fries rearrangement is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[6] The reaction is regioselective, yielding a mixture of ortho and para isomers. In this case, the desired product is 2'-hydroxy-5'-chloroacetophenone (the ortho-acylated product). The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and solvent.[6] Higher temperatures generally favor the formation of the ortho product.[6]
-
Experimental Insight: The use of a stoichiometric excess of AlCl₃ is crucial as it complexes with both the starting ester and the product ketone. The reaction is typically performed in a high-boiling solvent or neat at elevated temperatures (e.g., 130°C) to drive the rearrangement towards the desired ortho product.[7]
Step 3: Nitration of 2'-Hydroxy-5'-chloroacetophenone
The next step is the electrophilic aromatic substitution to introduce a nitro group onto the ring. The hydroxyl and acetyl groups are ortho, para-directing and meta-directing, respectively. The powerful activating effect of the hydroxyl group directs the incoming nitro group to the position ortho to it (and meta to the acetyl group), yielding 2'-hydroxy-3'-nitro-5'-chloroacetophenone. A common nitrating agent is a mixture of fuming nitric acid and concentrated sulfuric acid, typically used at low temperatures to control the exothermic reaction.
-
Detailed Protocol (based on CN107698452B):
-
Dissolve 2-hydroxy-5-chloroacetophenone in glacial acetic acid.
-
Separately, prepare a solution of fuming nitric acid in glacial acetic acid.
-
In a controlled reactor (a microchannel reactor is suggested for safety and efficiency), mix the two solutions at a controlled temperature (e.g., 65°C).[8]
-
After the reaction is complete, the product is precipitated by the addition of water, filtered, washed with cold ethanol, and dried.[8]
-
Step 4: Catalytic Hydrogenation of 2'-Hydroxy-3'-nitro-5'-chloroacetophenone
This final step in the formation of the free base is a reduction of the nitro group to an amino group and the simultaneous hydrogenolysis of the chloro group. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.
-
Detailed Protocol (based on CN107698452B):
-
Dissolve the nitro compound in a suitable solvent, such as ethanol.
-
Add a base, like triethylamine, and the 10% Pd/C catalyst.
-
Pressurize the reactor with hydrogen (e.g., 0.5-1.5 MPa) and heat to a specified temperature (e.g., 100-140°C).[8]
-
Upon completion, the catalyst is filtered off.
-
The crude product can be isolated by concentrating the filtrate and adjusting the pH to precipitate the free base.[8]
-
An alternative approach involves a multi-enzyme biosynthesis route, which can be more environmentally friendly. This method uses a combination of nitrobenzene nitroreductase and hydroxylaminobenzene mutase to convert m-nitroacetophenone to 3-amino-2-hydroxy acetophenone.
Part 2: Formation and Purification of the Hydrochloride Salt
The free base, 3'-amino-2'-hydroxyacetophenone, is often converted to its hydrochloride salt to improve its stability and handling properties.[9]
-
Experimental Protocol:
-
Dissolve the crude 3'-amino-2'-hydroxyacetophenone free base in a suitable solvent, such as ethanol or isopropanol.
-
Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is then filtered, washed with a cold solvent (like ethanol or diethyl ether) to remove impurities, and dried under vacuum to yield the final product.
-
Purification of the final product can also be achieved by recrystallization from a suitable solvent system to achieve the desired purity.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of 3'-Amino-2'-hydroxyacetophenone hydrochloride. While publicly available spectra for this specific compound are scarce, the expected spectral characteristics can be inferred from its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, the amine protons, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene ring. The chemical shifts and coupling constants of these protons would be characteristic of the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ketone, the aromatic carbons (with those attached to heteroatoms shifted accordingly), and the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad peak for the O-H stretch of the phenolic hydroxyl group.
-
N-H stretching bands for the ammonium group.
-
A strong C=O stretching band for the ketone.
-
C=C stretching bands for the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum would typically show the mass of the protonated free base [M+H]⁺.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates. A typical specification for high-quality 3'-Amino-2'-hydroxyacetophenone hydrochloride is a purity of ≥98%.[1]
Applications in Drug Development
The primary and most significant application of 3'-Amino-2'-hydroxyacetophenone hydrochloride is as a key starting material in the synthesis of Pranlukast .[1] Pranlukast is a selective leukotriene D4 receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis.[9]
A [label="3'-Amino-2'-hydroxyacetophenone HCl"]; B [label="Intermediate Amide"]; C [label="Pranlukast"];
A -> B [label="Coupling with\n4-(4-phenylbutoxy)benzoic acid"]; B -> C [label="Further synthetic steps\n(e.g., reaction with ethyl\n1H-tetrazole-5-acetate and cyclization)"]; }
Role in Pranlukast SynthesisIn the synthesis of Pranlukast, 3'-Amino-2'-hydroxyacetophenone hydrochloride is typically reacted with an activated form of 4-(4-phenylbutoxy)benzoic acid to form an amide bond. This is a critical step in assembling the core structure of the Pranlukast molecule.[10] The hydroxyl and acetyl groups of the acetophenone moiety are then further elaborated in subsequent steps to complete the synthesis of the final API.
Safety, Handling, and Stability
As with any chemical reagent, proper safety precautions must be observed when handling 3'-Amino-2'-hydroxyacetophenone hydrochloride.
Hazard Summary:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Stability and Storage:
-
The compound should be stored in a tightly closed container in a cool, dry place, away from heat, sparks, and open flames.[4][11]
-
It should be protected from moisture and incompatible materials such as strong oxidizing agents.[11]
-
Aminophenols, in general, can be sensitive to air and light, and may darken over time due to oxidation.[12] Storing under an inert atmosphere can help to prolong shelf life.
Quality Control for Pharmaceutical Applications
For use in pharmaceutical manufacturing, 3'-Amino-2'-hydroxyacetophenone hydrochloride must meet stringent quality control standards to ensure the safety and efficacy of the final drug product.[13] Key quality control parameters include:
-
Assay (Purity): Typically determined by HPLC, with a minimum purity of 98% often required.[1]
-
Identification: Confirmed by spectroscopic methods such as IR and NMR.
-
Moisture Content: Determined by Karl Fischer titration, with limits typically set at ≤0.5%.[1]
-
Residue on Ignition: A measure of inorganic impurities, with typical limits of ≤0.1%.[1]
-
Heavy Metals: Limits are set to ensure the absence of toxic metal impurities (e.g., ≤10 ppm).[1]
-
Related Substances: HPLC is used to identify and quantify any impurities, which must be controlled within specified limits according to regulatory guidelines (e.g., ICH Q7).
Conclusion
3'-Amino-2'-hydroxyacetophenone hydrochloride is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its synthesis, while involving multiple steps, is achievable through well-established organic reactions. A thorough understanding of its properties, analytical characterization, and handling requirements is essential for its safe and effective use in research and manufacturing. As the demand for pharmaceuticals like Pranlukast continues, the need for high-quality, well-characterized intermediates like 3'-Amino-2'-hydroxyacetophenone hydrochloride will remain critical.
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